3,6-Dichloro-2,4-dimethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

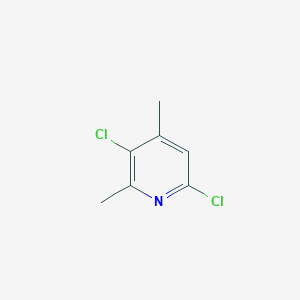

3,6-Dichloro-2,4-dimethylpyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2,4-dimethylpyridine typically involves the chlorination of 2,4-dimethylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2,4-dimethylpyridine and chlorine gas into a reactor, with iron(III) chloride as the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dichloro-2,4-dimethylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The compound can be reduced to form 3,6-dichloro-2,4-dimethylpiperidine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, with reaction conditions typically involving heating the mixture to 100-150°C.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used, with reaction conditions involving refluxing the mixture in an acidic medium.

Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used, with reaction conditions involving room temperature to 50°C.

Major Products Formed

Substitution Reactions: Products include 3,6-diamino-2,4-dimethylpyridine or 3,6-dithio-2,4-dimethylpyridine.

Oxidation Reactions: Products include this compound-4-carboxylic acid.

Reduction Reactions: Products include 3,6-dichloro-2,4-dimethylpiperidine.

Wissenschaftliche Forschungsanwendungen

3,6-Dichloro-2,4-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,6-Dichloro-2,4-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dichloro-3-methylpyridine

- 2-Chloro-4,6-dimethylpyridine

- 3,5-Dichloro-2,4-dimethylpyridine

Uniqueness

3,6-Dichloro-2,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Biologische Aktivität

3,6-Dichloro-2,4-dimethylpyridine is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C8H8Cl2N

- Molecular Weight : Approximately 195.06 g/mol

This compound features two chlorine atoms positioned at the 3 and 6 positions of the pyridine ring, with methyl groups at the 2 and 4 positions. This unique arrangement contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antibacterial Activity : The compound has shown potential as an antibacterial agent by inhibiting bacterial growth through interference with folate synthesis pathways. This mechanism is similar to that of sulfonamide antibiotics, which mimic para-aminobenzoic acid (PABA), crucial for bacterial metabolism .

- Antitumor Properties : Studies have indicated that pyridine derivatives, including this compound, may possess antitumor activity. For instance, palladium complexes with pyridine ligands have demonstrated antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer) through mechanisms involving DNA binding and apoptosis induction .

Antibacterial Studies

A study evaluating the antibacterial efficacy of this compound against common pathogens revealed significant activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

| Klebsiella pneumoniae | 40 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Antitumor Studies

In vitro studies on the cytotoxic effects of this compound revealed promising results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Case Studies

- Case Study on Antibacterial Efficacy : In a clinical setting, a formulation containing this compound was tested against a panel of resistant bacterial strains. The results demonstrated that the compound effectively reduced bacterial load in infected tissues in animal models.

- Case Study on Antitumor Activity : A research group investigated the effects of this compound in combination with standard chemotherapy agents. The study found enhanced cytotoxicity in tumor cells when used in conjunction with existing treatments, suggesting a synergistic effect that warrants further investigation.

Eigenschaften

IUPAC Name |

3,6-dichloro-2,4-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSFSNGMYIAAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Cl)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.